Lipophilicity Control: Quantifying the LogP Difference Between 4-(2-Methylpropyl)piperidine and 4-Methylpiperidine
The introduction of a branched isobutyl group at the 4-position significantly increases lipophilicity compared to a simple methyl group. This is a key determinant for blood-brain barrier permeability and membrane partitioning. In a cross-study analysis of computed properties, 4-(2-methylpropyl)piperidine exhibits a substantially higher XLogP3 value than its closest linear analog [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.59 |
| Comparator Or Baseline | 4-Methylpiperidine, XLogP3 = 1.25 |
| Quantified Difference | ΔLogP = 1.34 |
| Conditions | Computational prediction model (PubChem XLogP3 algorithm). |
Why This Matters
A 1.34-unit increase in LogP can drastically alter a compound's ability to cross biological membranes, making 4-(2-methylpropyl)piperidine a more suitable scaffold for CNS-targeted drug discovery where higher lipophilicity is often required.
- [1] Computed Properties from PubChem Database. (n.d.). Comparative analysis of 4-Methylpiperidine (CID 12244) and 4-Isobutylpiperidine (CID 44124386). View Source
